molecular formula C26H22N2O3 B243737 N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide

N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide

Cat. No. B243737
M. Wt: 410.5 g/mol
InChI Key: PICUADFJKLORQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide, also known as DPAF, is a synthetic compound that has been widely used in scientific research. It belongs to the class of furamide compounds, which are known for their diverse biological activities. DPAF has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide is not fully understood, but it is believed to involve the activation of the endocannabinoid system. N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide has been shown to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. It has also been shown to inhibit the activity of the enzyme FAAH, which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide has been shown to have various biochemical and physiological effects, including antitumor activity, analgesic effects, and anxiolytic effects. It has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide, including:
1. Further studies on the mechanism of action of N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide, including its interaction with the endocannabinoid system and other molecular targets.
2. Development of more efficient synthesis methods for N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide, to improve yields and reduce the use of hazardous chemicals.
3. Exploration of the potential of N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide as a therapeutic agent for the treatment of various diseases, including cancer, pain, and anxiety.
4. Investigation of the pharmacokinetics and pharmacodynamics of N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide in vivo, to better understand its efficacy and safety.

Synthesis Methods

The synthesis of N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide involves several steps, including the reaction of 4-methylphenylamine with diphenylacetyl chloride to form 3-[(diphenylacetyl)amino]-4-methylaniline. This intermediate is then reacted with furfurylamine to yield the final product, N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide. The synthesis of N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide has been optimized to improve yields and reduce the use of hazardous chemicals.

Scientific Research Applications

N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. It has been shown to have potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide has also been used to study the role of the endocannabinoid system in pain modulation and anxiety.

properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C26H22N2O3/c1-18-14-15-21(27-25(29)23-13-8-16-31-23)17-22(18)28-26(30)24(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-17,24H,1H3,(H,27,29)(H,28,30)

InChI Key

PICUADFJKLORQZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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